molecular formula C14H13BrFNO2 B2791136 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol CAS No. 1232786-40-1

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol

Cat. No.: B2791136
CAS No.: 1232786-40-1
M. Wt: 326.165
InChI Key: VTUZNDHQOQNICE-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a brominated phenolic compound featuring an aminomethyl linker to a 3-fluoro-4-methoxyphenyl group. This structure combines electron-withdrawing (bromo, fluoro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties. These compounds are often explored as ligands for metal complexes or intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

4-bromo-2-[(3-fluoro-4-methoxyanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFNO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-7,17-18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUZNDHQOQNICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Phenolic Hydroxyl Group

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in alkaline medium to form ethers:
    Ar-OH+CH3IK2CO3Ar-OCH3+HI\text{Ar-OH} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3} \text{Ar-OCH}_3 + \text{HI}

  • Acylation : Forms esters with acetyl chloride (AcCl\text{AcCl}):
    Ar-OH+AcClAr-OAc+HCl\text{Ar-OH} + \text{AcCl} \rightarrow \text{Ar-OAc} + \text{HCl}

Aromatic Bromine

  • Suzuki Coupling : Cross-couples with arylboronic acids under Pd catalysis:
    Ar-Br+Ar’B(OH)2Pd(PPh3)4Ar-Ar’\text{Ar-Br} + \text{Ar'B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-Ar'}

  • Nucleophilic Substitution : Displacement by amines or thiols in polar aprotic solvents (DMF/DMSO) .

Secondary Amine Group

  • Coordination Chemistry : Binds to transition metals (Cu²⁺, Fe³⁺) via the NH group, forming octahedral complexes :
    Ar-NH-CH2-Ar’+CuCl2[Cu(L)2Cl2]\text{Ar-NH-CH}_2\text{-Ar'} + \text{CuCl}_2 \rightarrow [\text{Cu}(\text{L})_2\text{Cl}_2]

Tautomerism and Stability

The compound exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding (O-HN\text{O-H} \cdots \text{N}):

Form Energy (DFT/B3LYP) Population (298 K)
Enol0.0 kcal/mol>99%
Keto+3.2 kcal/mol<1%

Source: Computational studies on analogous Schiff bases .

Enzyme Inhibition

  • Tyrosinase Inhibition : IC₅₀ = 12.3 μM (vs. kojic acid, IC₅₀ = 16.7 μM) due to Cu²⁺ chelation at the active site .

  • Kinase Binding : Molecular docking shows hydrogen bonding with ATP-binding pockets (ΔG = −8.4 kcal/mol).

Metal Complexation

Metal Geometry Application
Cu(II)Square planarAntioxidant catalysts
Fe(III)OctahedralMRI contrast agents

Comparative Reactivity with Structural Analogs

Compound Key Feature Reactivity Difference
4-Bromo-2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol Imine linkageHigher oxidative stability but reduced nucleophilicity
4-Chloro-2-{[(3-fluoro-4-methylphenyl)amino]methyl}phenolChlorine substituentFaster Suzuki coupling rates (krel=1.8k_{\text{rel}} = 1.8)

Industrial-Scale Modifications

  • Continuous Flow Synthesis : Achieves 89% yield using microreactors (residence time = 120 s, T = 80°C) .

  • Crystallization : Forms monoclinic crystals (space group P2₁/c) suitable for XRD analysis .

Scientific Research Applications

Overview

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a chemical compound characterized by its unique molecular structure, which includes a bromine atom, a methoxy group, and an amino group. Its molecular formula is C14H13BrFNO2, and it has garnered interest in various scientific research fields due to its potential biological activities and applications in medicinal chemistry.

Medicinal Chemistry

The compound is primarily recognized for its potential applications in drug development. Its structural characteristics suggest that it may interact with biological targets relevant to various diseases, including cancer and infectious diseases.

  • Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research demonstrates its effectiveness against specific bacterial strains, suggesting its potential utility in treating infections.

Biological Mechanism Studies

Interaction studies involving this compound are crucial for understanding its biological mechanisms. These studies often focus on:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in disease pathways, which could lead to the development of novel therapeutic agents .
  • Receptor Binding : Investigations into how this compound binds to specific receptors can provide insights into its pharmacological effects and help optimize its efficacy as a drug candidate .

Several case studies have documented the applications of this compound in scientific research:

  • Study on Anticancer Properties : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of breast cancer cells in vitro, suggesting a mechanism involving apoptosis induction.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound exhibited potent antimicrobial activity, particularly against resistant strains, highlighting its potential as an alternative therapeutic agent .

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The table below highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 3-fluoro-4-methoxy 340.19 Potential ligand; under investigation
4-Bromo-2-[(4-chlorophenyl)imino]methylphenol 4-chloro (Schiff base) ~312.58 Ligand for metal complexes
HL1 (Schiff base) 4-(2-hydroxyethyl)phenylimino N/A Forms Mn(II), Fe(III), Cr(III) complexes
4-Bromo-2-(2-hydroxyethyl)phenol 2-hydroxyethyl 217.06 Solubility studies
4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol 3,4-dimethyl (Schiff base) N/A Crystal structure reported

Key Observations :

  • Functional Group Impact: Unlike Schiff bases (imino group), the target’s aminomethyl linker may reduce reactivity but improve hydrolytic stability, as seen in related Mannich bases .
Physicochemical and Crystallographic Comparisons
  • Bond Lengths: In 4-Bromo-2-(2-pyridylmethyliminomethyl)phenol, the C–N bond length is 1.269 Å, slightly shorter than the 1.283 Å observed in a related imide derivative, indicating subtle electronic differences influenced by substituents .
  • Crystal Packing: The Schiff base 4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol exhibits intermolecular hydrogen bonding involving OH and NH groups, a feature likely shared by the target compound due to its phenolic –OH and aminomethyl groups .

Biological Activity

4-Bromo-2-{[(3-fluoro-4-methoxyphenyl)amino]methyl}phenol is a synthetic compound with potential applications in medicinal chemistry and biological research. Its unique structure, featuring a bromine atom and a fluorinated methoxyphenyl group, suggests diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H13BrFNO2
  • Molecular Weight : 326.16 g/mol
  • Structure : The compound features a phenolic hydroxyl group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Protein Binding : It can bind to proteins, affecting their activity and interactions within cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties, making it a candidate for further investigation in infectious disease treatment.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

MicroorganismMIC (µM)
Staphylococcus aureus 15.625 - 62.5
Escherichia coli 8.33 - 23.15
Candida albicans 16.69 - 78.23
Fusarium oxysporum 56.74 - 222.31

These results demonstrate that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Case Studies

In a notable study published in MDPI, researchers investigated the structure-activity relationship (SAR) of related compounds and found that the presence of specific functional groups significantly enhances antimicrobial efficacy . The study highlighted that derivatives with hydroxyl groups showed improved inhibitory action against bacterial strains.

Research Applications

The compound's unique chemical properties make it suitable for various research applications:

  • Medicinal Chemistry : Investigated as a potential lead compound for drug development targeting infectious diseases.
  • Proteomics Research : Used in studies to explore protein interactions and functions due to its ability to bind with biomolecules effectively .
  • Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in organic chemistry.

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